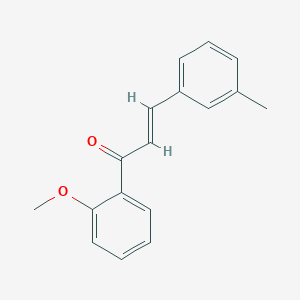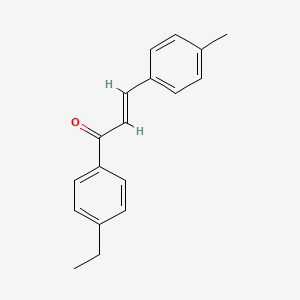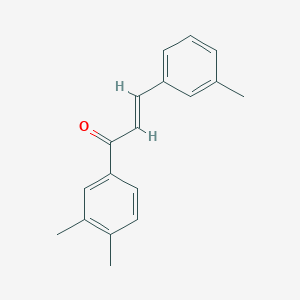
(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, also known as 2-FEPE, is a compound of interest in the scientific research community. It has been studied for its potential applications in a variety of fields, including pharmaceuticals, biochemistry, and physiology.
Applications De Recherche Scientifique
(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of organic compounds, such as benzothiazoles, benzoxazoles, and pyridines. It has also been studied for its potential use as a catalyst in the synthesis of other organic compounds. Additionally, (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied for its potential use in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is not completely understood. However, it is believed that it may act as a proton donor, allowing it to interact with other molecules and facilitate chemical reactions. Additionally, it is believed that (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one may act as an electron acceptor, allowing it to interact with other molecules and facilitate electron transfer.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one are not well understood. However, it has been shown to interact with certain proteins and enzymes, suggesting that it may have an effect on biological processes. Additionally, it has been shown to inhibit certain enzymes, suggesting that it may have an effect on metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability, making it a cost-effective option for experiments. Additionally, it is relatively easy to synthesize, making it a good choice for experiments that require a large amount of the compound. However, it is important to note that (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a highly reactive compound and can be hazardous if not handled properly.
Orientations Futures
There are a number of potential future directions for (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one research. One potential direction is to further explore its potential applications in the synthesis of organic compounds and pharmaceuticals. Additionally, further research could be conducted to explore its potential use as a catalyst in chemical reactions. Finally, further research could be conducted to explore its biochemical and physiological effects and its potential therapeutic applications.
Méthodes De Synthèse
(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is synthesized through a multi-step process involving several different chemical reactions. The first step is a Friedel-Crafts alkylation reaction between 4-ethylphenol and 2-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride. This reaction yields an intermediate compound, which is then reacted with sodium hydroxide to form the desired product. The entire process is typically carried out in a solvent, such as dichloromethane or toluene.
Propriétés
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-2-13-7-9-15(10-8-13)17(19)12-11-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDNZWRIGANBQZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)








![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)


